Odor Threshold Comparison: 5-Methyl-5-hexenal vs. Common Aldehydic Flavorants
The organoleptic potency of 5-methyl-5-hexenal is defined by a characteristic aldehydic odor, but its precise odor detection threshold (ODT) in water has not been widely reported in primary literature. In contrast, the structurally related saturated analog 5-methylhexanal has a reported odor detection threshold of 0.01 ppb [1]. For a broader context, common aldehydic flavorants exhibit significantly higher thresholds: hexanal has a median odor threshold of 97 ppb [2] and 5.87 ppm in a meat model system [3], while (E)-2-hexenal has a reported threshold of 0.25 ppb [4]. This data indicates that methyl substitution and unsaturation patterns drastically alter olfactory potency, underscoring that 5-methyl-5-hexenal cannot be assumed to perform equivalently to its structural neighbors without direct, compound-specific evaluation.
| Evidence Dimension | Odor Detection Threshold (in water or model system) |
|---|---|
| Target Compound Data | ODT not well-established; odor described as 'characteristic aldehydic'. |
| Comparator Or Baseline | 5-Methylhexanal: 0.01 ppb; Hexanal: 97 ppb (median) or 5.87 ppm; (E)-2-Hexenal: 0.25 ppb |
| Quantified Difference | Not directly quantifiable for target compound; comparators differ by orders of magnitude. |
| Conditions | Various aqueous and meat model systems (see individual references). |
Why This Matters
This data demonstrates that odor potency is highly sensitive to structural modification; selecting a comparator requires direct, matched data to ensure the desired sensory impact.
- [1] Burdock, G. A. (2004). Fenaroli's Handbook of Flavor Ingredients (5th ed.). CRC Press. Aroma threshold values: Detection: 0.01 ppb for 5-methylhexanal. View Source
- [2] van Thriel, C., Kiesswetter, E., Schäper, M., Seeber, A., & Kleinbeck, S. (2005). Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique. Environmental Health Perspectives, 113(12), 1756-1762. Median odor threshold for hexanal: 97 ppb. View Source
- [3] Brewer, M. S., & Vega, J. D. (1995). Detectable odor thresholds of selected lipid oxidation compounds in a meat model system. Journal of Food Science, 60(3), 592-595. DOT for hexanal: 5.87 ppm. View Source
- [4] Taylor & Francis. (2014). Hexenal (and ‘Green Grass’ Smell) | 27 | Molecules That Amaze Us. Odor threshold of (E)-2-hexenal: 0.25 ppb. View Source
